molecular formula C22H28Cl2FN3O4 B12806612 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride CAS No. 40986-90-1

1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride

Cat. No.: B12806612
CAS No.: 40986-90-1
M. Wt: 488.4 g/mol
InChI Key: GUJFEVCRVBOPKU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a nitrophenoxyethyl group, and a piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Synthesis of the Nitrophenoxyethyl Intermediate: This step involves the nitration of phenol followed by etherification to introduce the ethyl group.

    Coupling with Piperazine: The intermediates are then coupled with piperazine under controlled conditions to form the desired piperazinyl compound.

    Final Assembly and Purification: The final step involves the assembly of the butanone backbone and purification of the product to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated purification systems are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenoxyethyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone
  • 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-propanone

Uniqueness

1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

40986-90-1

Molecular Formula

C22H28Cl2FN3O4

Molecular Weight

488.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl]butan-1-one;dihydrochloride

InChI

InChI=1S/C22H26FN3O4.2ClH/c23-19-5-3-18(4-6-19)22(27)2-1-11-24-12-14-25(15-13-24)16-17-30-21-9-7-20(8-10-21)26(28)29;;/h3-10H,1-2,11-17H2;2*1H

InChI Key

GUJFEVCRVBOPKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CCOC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

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